molecular formula C25H25N3O3 B2969403 7-ethoxy-2-(4-ethoxyphenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 899939-44-7

7-ethoxy-2-(4-ethoxyphenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B2969403
CAS No.: 899939-44-7
M. Wt: 415.493
InChI Key: OQSFXQXBUVFXKX-UHFFFAOYSA-N
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Description

The compound 7-ethoxy-2-(4-ethoxyphenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a heterocyclic molecule featuring a fused benzo[e]pyrazolo[1,5-c][1,3]oxazine core. Its structure includes:

  • Ethoxy groups at positions 7 and 4-phenyl, contributing to lipophilicity and metabolic stability.
  • A pyridin-4-yl substituent at position 5, enhancing π-π stacking interactions and bioavailability.
  • A dihydro-oxazine ring, which confers conformational rigidity .

The molecular formula is C₂₄H₂₃N₃O₃, with a molecular weight of 401.5 g/mol.

Properties

IUPAC Name

7-ethoxy-2-(4-ethoxyphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3/c1-3-29-19-10-8-17(9-11-19)21-16-22-20-6-5-7-23(30-4-2)24(20)31-25(28(22)27-21)18-12-14-26-15-13-18/h5-15,22,25H,3-4,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSFXQXBUVFXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OCC)OC3C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Ethoxy-2-(4-ethoxyphenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and a summary of research findings.

The molecular formula of this compound is C24H23N3O3C_{24}H_{23}N_3O_3 with a molecular weight of 401.5 g/mol. The structure features an oxazine ring fused with a pyrazole, which is known to influence its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Studies suggest that it may induce apoptosis (programmed cell death) and paraptosis (a form of cell death distinct from apoptosis) through the activation of the JNK signaling pathway and the generation of reactive oxygen species (ROS) .

Key Mechanisms:

  • Apoptosis Induction : The compound has been shown to enhance the expression of pro-apoptotic proteins such as Bax and cleaved PARP while decreasing anti-apoptotic proteins like Bcl-2 and Bcl-xL .
  • Cell Cycle Arrest : It can cause G1 phase arrest in cancer cells, which is crucial for preventing uncontrolled cell proliferation .
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, triggering apoptotic pathways .

Biological Activity Overview

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Below is a summary of its biological activity based on recent studies:

Cell Line IC50 (μM) Effect
MDA-MB-231 (Breast Cancer)2.43 - 7.84Induces apoptosis and paraptosis
HepG2 (Liver Cancer)4.98 - 14.65Growth inhibition
U251 (Brain Cancer)Not specifiedInduces apoptosis via ROS-mediated pathways

Case Studies and Research Findings

  • Cytotoxicity in Breast Cancer : In a study involving MDA-MB-231 cells, treatment with the compound resulted in significant cytotoxicity and morphological changes indicative of apoptosis at concentrations as low as 1 μM . The study also demonstrated enhanced caspase-3 activity, confirming the compound's role in promoting apoptotic processes.
  • Microtubule Destabilization : Another investigation highlighted that certain derivatives similar to this compound exhibited microtubule-destabilizing properties, which are critical for inhibiting cancer cell growth . This mechanism further supports its potential as an anticancer agent.
  • Antioxidant Activity : The compound has shown promise in enhancing antioxidant enzyme activities, suggesting potential protective effects against oxidative stress-induced cellular damage .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
Target Compound 7-Ethoxy, 2-(4-Ethoxyphenyl), 5-(Pyridin-4-yl) C₂₄H₂₃N₃O₃ 401.5 Dual ethoxy groups; pyridinyl enhances bioavailability
5-(4-Butoxyphenyl)-2-(4-ethoxyphenyl) analogue 5-(4-Butoxyphenyl), 2-(4-Ethoxyphenyl) C₂₇H₂₇N₃O₃ 441.5 Longer alkoxy chain increases lipophilicity
5-(Thiophen-2-yl) derivative 5-(Thiophen-2-yl) C₂₃H₂₁N₃O₃S 419.5 Thiophene enhances π-π interactions but reduces polarity
4-Methylphenol derivative 2-(4-Methylphenol) C₂₄H₂₃N₃O₄ 417.5 Hydroxyl group improves H-bonding; higher polarity
Pyrazolo-pyrimidinone MK66 5-(4-Methoxyphenyl), 2-Phenyl C₁₉H₁₆N₄O₂ 332.4 Pyrimidinone core; methoxy group offers moderate electron-donating effects

Key Observations:

Aromatic Substituents : The pyridin-4-yl group in the target compound offers stronger basicity and hydrogen-bonding capacity compared to thiophen-2-yl () or phenyl groups (), favoring target engagement in medicinal applications .

Key Findings:

  • The target compound’s pyridin-4-yl group and ethoxy substituents synergistically enhance metabolic stability compared to nitrophenyl analogues, which are prone to nitro-reduction .
  • Synthetic Efficiency : The target’s synthesis likely follows a chalcone-hydrazine pathway (), achieving higher yields (>70%) than nitrophenyl derivatives () due to fewer side reactions .

Q & A

Q. What are the key synthetic steps and intermediates for preparing 7-ethoxy-2-(4-ethoxyphenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine?

Methodological Answer: The synthesis involves three stages:

Chalcone Formation : Reacting substituted salicylic aldehydes (e.g., 2-hydroxybenzaldehydes) with acetophenones under Claisen-Schmidt conditions to yield 2-hydroxychalcones .

Pyrazoline Synthesis : Treating chalcones with hydrazine to form 2-(5-aryl-3,4-dihydro-2H-pyrazol-3-yl)phenols .

Cyclization : Reacting pyrazolines with pyridine-4-carbaldehydes in ethanol under reflux to form the benzooxazine core .
Critical Intermediates : 2-hydroxychalcones (e.g., 3a–h) and pyrazolines (e.g., 4a–h) are pivotal for structural diversification.

Q. How is spectroscopic characterization (e.g., NMR, IR, MS) applied to confirm the structure of this compound and its intermediates?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch in chalcones at ~1650 cm⁻¹, N-H in pyrazolines at ~3300 cm⁻¹) .
  • NMR : ¹H NMR confirms substituent positions (e.g., ethoxy groups at δ 1.2–1.4 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂), while ¹³C NMR resolves aromatic and heterocyclic carbons .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks matching calculated values) and fragmentation patterns .

Q. What computational tools are used to predict the bioavailability of this compound?

Methodological Answer:

  • Lipinski’s Rule of Five : Assesses molecular weight (<500 Da), logP (<5), hydrogen bond donors/acceptors (<10 total) .
  • Veber’s Rules : Evaluates topological polar surface area (TPSA <140 Ų) and rotatable bonds (<10) to predict intestinal permeability .
  • Software : Tools like MOE or Schrödinger Suite calculate these parameters using SMILES notation derived from the structure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the final cyclization step?

Methodological Answer:

  • Solvent Selection : Ethanol is standard, but solvent-free conditions (e.g., melt reactions) reduce side products and enhance atom economy .
  • Catalysis : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in aryl substitutions .
  • Temperature Control : Reflux (80–100°C) balances reaction rate and decomposition; microwave-assisted synthesis may reduce time .

Q. How do substituents on the pyridine and ethoxyphenyl groups influence biological activity?

Methodological Answer:

  • Pyridine Position : Pyridin-4-yl groups enhance π-π stacking with target proteins (e.g., kinases), while pyridin-3-yl may alter binding orientation .
  • Ethoxy Substituents : Electron-donating ethoxy groups on the phenyl ring increase lipophilicity (logP), affecting membrane permeability .
  • Bioactivity Testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., phosphodiesterase or kinase targets) across derivatives .

Q. How can data contradictions in synthetic routes (e.g., alternative intermediates) be resolved?

Methodological Answer:

  • Mechanistic Studies : Use DFT calculations to model reaction pathways and identify energetically favorable intermediates .
  • Cross-Validation : Reproduce conflicting methods (e.g., hydrazine vs. solvent-free cyclization) with in-situ monitoring (e.g., TLC/HPLC) .
  • Isolation of Byproducts : Characterize unexpected products via X-ray crystallography to clarify reaction mechanisms .

Q. What computational strategies model the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina predict binding poses with targets (e.g., PDE5 or carbonic anhydrase) using crystal structures from the PDB .
  • MD Simulations : GROMACS or AMBER simulate ligand-protein dynamics over nanoseconds to assess stability of interactions .
  • QSAR Models : Train models on bioactivity data to correlate substituent effects (e.g., Hammett σ values) with inhibitory potency .

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